![molecular formula C24H26F3N5O2S B2423088 (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1705335-89-2](/img/structure/B2423088.png)

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26F3N5O2S and its molecular weight is 505.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

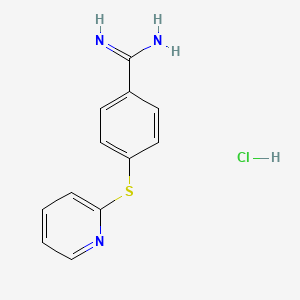

Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, derivatives synthesized through the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine exhibited variable and modest activity against investigated strains of bacteria and fungi. This underscores the compound's role in creating new chemotypes with antimicrobial potential (Patel, Agravat, & Shaikh, 2011).

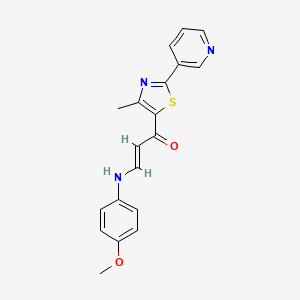

Anti-Inflammatory and Analgesic Agents

The compound's derivatives have also been explored for their potential as anti-inflammatory and analgesic agents. Notably, specific derivatives have demonstrated significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities. This suggests the compound's utility in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

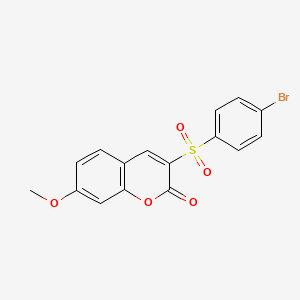

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity, with structural characterization supporting its potential in cancer research. The structural stability, provided by inter and intra-molecular hydrogen bonds, could account for its stability and activity, indicating its significance in designing new antiproliferative agents (Prasad et al., 2018).

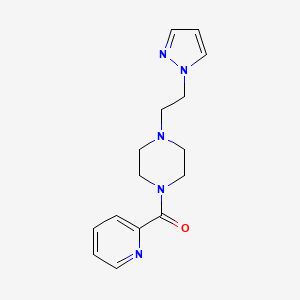

Anticonvulsant Agents

Additionally, the compound has been foundational in synthesizing novel derivatives with significant anticonvulsant activities. The evaluation of these derivatives in the maximal electroshock (MES) test highlighted their potential, particularly in offering protective indexes much higher than the reference drug phenytoin. This points to the compound's applicability in developing new treatments for convulsive disorders (Malik & Khan, 2014).

Antagonistic Interactions with CB1 Cannabinoid Receptor

The compound's derivatives have been analyzed for their molecular interaction with the CB1 cannabinoid receptor, showcasing its potential in modulating cannabinoid receptor activities. Such interactions are crucial for developing therapeutics aimed at disorders influenced by the endocannabinoid system (Shim et al., 2002).

Anti-Mycobacterial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, derived from the compound, has been identified as a new chemotype with anti-mycobacterial activity. This highlights its importance in addressing tuberculosis and related mycobacterial infections (Pancholia et al., 2016).

Properties

IUPAC Name |

[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N5O2S/c1-34-18-5-6-19-20(13-18)35-23(29-19)32-8-2-3-16(15-32)22(33)31-11-9-30(10-12-31)21-7-4-17(14-28-21)24(25,26)27/h4-7,13-14,16H,2-3,8-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFUPTAXXXIGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)

![4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine](/img/structure/B2423028.png)